molecular formula C16H19N3O B11964633 N'-(4-Ethylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

N'-(4-Ethylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Cat. No.: B11964633
M. Wt: 269.34 g/mol
InChI Key: YBOPJFYZJACRPD-SFQUDFHCSA-N
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Description

N’-(4-Ethylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Ethylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 4-ethylbenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-Ethylbenzaldehyde+2-(1-methyl-1H-pyrrol-2-yl)acetohydrazideN’-(4-Ethylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide+H2O\text{4-Ethylbenzaldehyde} + \text{2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide} \rightarrow \text{N'-(4-Ethylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide} + \text{H}_2\text{O} 4-Ethylbenzaldehyde+2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide→N’-(4-Ethylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide+H2​O

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Ethylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides or other oxygenated derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

N’-(4-Ethylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its hydrazone moiety.

    Materials Science: Possible applications in the development of organic materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N’-(4-Ethylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone group. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
  • N’-(4-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
  • N’-(4-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Uniqueness

N’-(4-Ethylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to the presence of the ethyl group on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C16H19N3O/c1-3-13-6-8-14(9-7-13)12-17-18-16(20)11-15-5-4-10-19(15)2/h4-10,12H,3,11H2,1-2H3,(H,18,20)/b17-12+

InChI Key

YBOPJFYZJACRPD-SFQUDFHCSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CN2C

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C

Origin of Product

United States

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